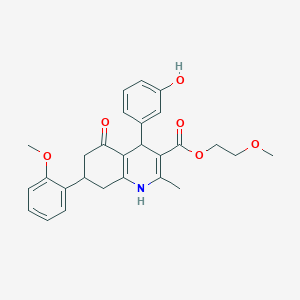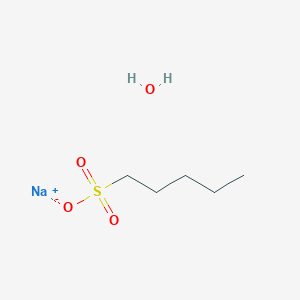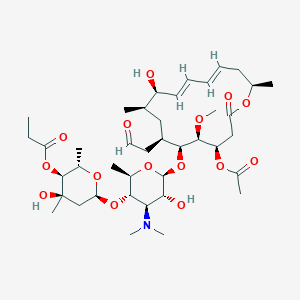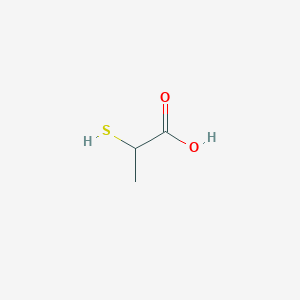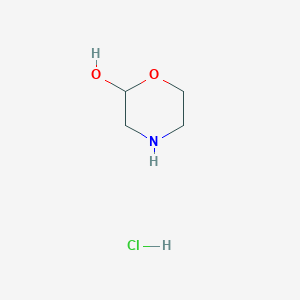
3,4-Dimethoxypicolinic acid
Overview
Description
3,4-Dimethoxypicolinic acid is a chemical compound with the CAS Number: 220437-83-2 and a molecular weight of 183.16 . It is a solid substance and is a product of the kynurenine pathway .
Molecular Structure Analysis
The 3,4-dimethoxypicolinic acid molecule contains a total of 22 bond(s). There are 13 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 hydroxyl group(s), 2 ether(s) (aromatic) and 1 Pyridine(s) .Physical And Chemical Properties Analysis
3,4-Dimethoxypicolinic acid is a solid substance . It has a molecular weight of 183.16 and is stored in dry conditions at 2-8°C .Scientific Research Applications
Antioxidant and Anti-Inflammatory Properties
3,4-Dimethoxypicolinic acid has been studied for its potential antioxidant and anti-inflammatory effects. Research indicates that derivatives of this compound, when conjugated with cinnamic acid-containing moieties, exhibit considerable antioxidant capacity and radical scavenging activity . These properties are significant for pharmaceutical applications where oxidative stress and inflammation are key factors in disease progression.
Agricultural Research: Nitrification Inhibition
In the context of agriculture, 3,4-Dimethoxypicolinic acid is explored for its role as a nitrification inhibitor. This application is crucial for enhancing nitrogen use efficiency in crops and reducing environmental impacts due to nitrate leaching . By inhibiting the microbial conversion of ammonium to nitrate, this compound can potentially contribute to more sustainable farming practices.
Biochemistry: Enzyme Inhibition
The compound has relevance in biochemistry, particularly in the study of enzyme inhibition. It can be used to investigate the inhibition mechanisms of various enzymes, which is vital for understanding metabolic pathways and designing drugs that target specific enzymes .
Pharmaceuticals: Drug Development
In pharmaceuticals, 3,4-Dimethoxypicolinic acid’s physicochemical properties, such as solubility and stability, are of interest. These properties are essential for the development of new drugs, as they influence a drug’s absorption, distribution, metabolism, and excretion (ADME) profiles .
Environmental Science: Soil Remediation
This compound is also relevant in environmental science, particularly in soil remediation. Studies have looked into its interaction with other environmental contaminants and its potential use in decontamination processes .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that picolinic acid, a related compound, binds to zinc finger proteins (zfps) and disrupts their function .
Mode of Action
Picolinic acid, a similar compound, works by binding to zfps in a way that changes their structures and disrupts zinc binding, inhibiting function .
Biochemical Pathways
It is known that picolinic acid plays a key role in zinc transport .
Result of Action
Picolinic acid has been shown to be an anti-viral in vitro and in vivo .
properties
IUPAC Name |
3,4-dimethoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-5-3-4-9-6(8(10)11)7(5)13-2/h3-4H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRYGZZOEKGPKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxypicolinic acid | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

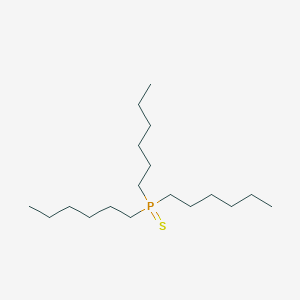
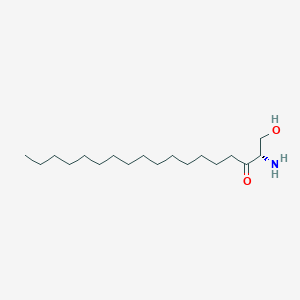


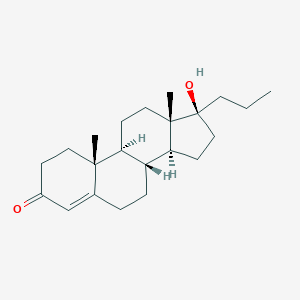
![4,5-Dimethylbenzo[a]pyrene](/img/structure/B108640.png)
